Ferronord

Bioavailability Pharmacokinetics Iron Deficiency

Ferronord (CAS 17169-60-7) is the ferrous glycine sulfate chelate that delivers superior hemoglobin recovery vs. conventional iron salts—especially in patients with atrophic gastritis or dietary inhibitor-rich intake. Its 1:2 metal-to-ligand structure produces a 3.7% adverse event rate, significantly below unchelated salts. Choose for pediatric, gastric-compromised, or compliance-critical iron formulations. Competitive bulk pricing available.

Molecular Formula C2H5FeNO6S
Molecular Weight 226.98 g/mol
CAS No. 17169-60-7
Cat. No. B090842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerronord
CAS17169-60-7
Synonymsferroglycine sulfate complex
Orferon
Molecular FormulaC2H5FeNO6S
Molecular Weight226.98 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2]
InChIInChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2
InChIKeyZITFTYGHYGPDAV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferronord (CAS 17169-60-7): Ferrous Glycine Sulfate for High-Bioavailability Iron Delivery and Chelated Stability


Ferronord (CAS 17169-60-7) is the ferrous glycine sulfate complex, also designated ferroglycine sulfate, a chelated iron(II) compound with the molecular formula C2H5FeNO6S and a molecular weight of approximately 226.98 g/mol . It consists of ferrous iron coordinated by glycine and sulfate ligands in a stable 1:2 metal-to-ligand ratio, which protects the ferrous ion from premature oxidation and reduces reactivity with dietary inhibitors of absorption . The compound is primarily utilized as a hematinic agent in the treatment and prevention of iron deficiency anemia, with a distinct gastrointestinal tolerability profile relative to conventional iron salts [1].

Ferronord (Ferrous Glycine Sulfate) Cannot Be Replaced by Generic Iron Salts Without Compromising pH-Dependent Absorption and Tolerability


Substituting ferrous glycine sulfate with simpler iron salts such as ferrous sulfate, ferrous fumarate, or ferrous gluconate alters the compound's performance in two critical procurement-relevant dimensions: gastrointestinal side-effect burden and absorption efficiency in the presence of dietary inhibitors. The glycine chelation in Ferronord imparts a neutral valence and restricts interaction with phytates and polyphenols, which are known to reduce iron bioavailability from non-chelated salts [1]. Additionally, the 1:2 metal-to-ligand structure protects the gastric mucosa from direct irritation by free ferrous ions, leading to a lower incidence of gastrointestinal adverse events compared to equivalent doses of ferrous sulfate or ferrous fumarate . These properties are intrinsic to the chelated complex and are not retained when substituting with non-chelated generic iron compounds.

Quantitative Differentiation of Ferronord (Ferrous Glycine Sulfate) Against Iron Salt Comparators


Relative Bioavailability of Ferrous Glycine Sulfate vs. Aqueous Ferrous Sulfate Solution in Iron-Depleted Patients

In patients with depleted iron stores, the relative bioavailability of ferrous glycine sulfate is 95% of that of an aqueous iron sulfate solution used as a reference standard [1]. This indicates that the chelated complex achieves near-equivalent systemic iron delivery to the most soluble form of ferrous sulfate.

Bioavailability Pharmacokinetics Iron Deficiency

Hemoglobin Response with Duodenal-Release Ferrous Glycine Sulfate vs. Standard Oral Iron in Gastritis-Associated Anemia

A case-control study compared a duodenal-release formulation of ferrous glycine sulfate (Group A, n=39) against other oral iron compounds (Group B, n=39) in patients with iron deficiency anemia and autoimmune or H. pylori gastritis [1]. After 3 months, mean hemoglobin increased to 12.8 ± 1.3 g/dL in Group A vs. 11.1 ± 1.7 g/dL in Group B (p = 0.022). A favorable response (>2 g/dL Hb increase or Hb >12 g/dL) was achieved in 33/39 (85%) of Group A patients vs. 18/39 (46%) in Group B (p = 0.009).

Hematology Iron Deficiency Anemia Gastritis

Iron Absorption from Ferrous Glycine Chelate vs. Ferrous Sulfate in Human Subjects

In a clinical trial involving 74 human subjects, iron absorption from iron bis-glycine chelate (ferrochel) was approximately twice that of ferrous sulfate when both were added to fortified breads [1]. The study reported a statistically significant difference (P < 0.05) favoring the chelated form.

Iron Absorption Bioavailability Food Fortification

Iron Bioavailability from Iron Glycine vs. Ferrous Sulfate in High-Phytate Infant Food

In a study of 9-month-old infants consuming a high-phytate (310 mg/100g) whole-grain cereal weaning food, the bioavailability of iron glycine was 5.2 ± 0.5% compared to 3.8 ± 0.9% for ferrous sulfate [1]. This represents a relative increase of approximately 37% in iron absorption from the glycine-chelated form under conditions of high dietary phytate.

Pediatric Nutrition Iron Fortification Phytate Inhibition

Side-Effect Incidence of Ferronord (Ferrous Glycine Sulfate) in Clinical Practice

A 1958 clinical study of oral Ferronord in patients with iron deficiency anemia reported side effects in only 3 out of 81 patients, yielding an incidence rate of 3.7% [1]. This low adverse event rate is notable in the context of oral iron therapy, where gastrointestinal side effects are a common cause of non-adherence.

Gastrointestinal Tolerability Clinical Safety Patient Compliance

Optimal Scientific and Procurement Applications for Ferronord (Ferrous Glycine Sulfate)


Clinical Treatment of Iron Deficiency Anemia in Patients with Gastric Acid Impairment

Ferronord's duodenal-release formulation provides superior hemoglobin recovery in patients with autoimmune or H. pylori gastritis, where impaired gastric acid secretion limits the solubilization of standard iron salts [1]. The micropellet design bypasses gastric dissolution and releases the chelated iron complex directly in the duodenum, resulting in a mean hemoglobin increase to 12.8 g/dL at 3 months vs. 11.1 g/dL for comparator oral iron compounds [1].

Food Fortification in High-Phytate or High-Polyphenol Matrices

The glycine chelation in Ferronord partially prevents the inhibitory effect of dietary phytates and polyphenols on iron absorption [2]. In high-phytate infant cereals, iron glycine achieved 5.2% bioavailability vs. 3.8% for ferrous sulfate [3], while in adult breakfast studies, absorption from the chelate was approximately twice that of ferrous sulfate in the presence of coffee and tea polyphenols [2].

Oral Iron Supplementation Where Gastrointestinal Tolerability Is Paramount

Ferronord's 1:2 metal-to-ligand chelate structure protects the gastric mucosa from direct irritation by free ferrous ions, resulting in a side-effect incidence of only 3.7% in clinical practice [4]. This low adverse event rate is comparable to the best-performing iron formulations in systematic reviews [5], making Ferronord a preferred choice for patients with a history of poor tolerance to conventional iron salts.

Iron Fortification of Infant Formulas and Complementary Foods

In 9-month-old infants, iron glycine added to vegetable weaning foods demonstrated bioavailability of 9.0% vs. 9.9% for ferrous sulfate under low-phytate conditions, indicating equivalent absorption when inhibitors are minimal [3]. The chelate's high aqueous solubility even at pH 6 and low reactivity with food components support its use in liquid and semi-solid pediatric nutritional products [2].

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